5-Fluoronicotinonitrile
CAS No.: 696-42-4
Cat. No.: VC2273155
Molecular Formula: C6H3FN2
Molecular Weight: 122.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 696-42-4 |
---|---|
Molecular Formula | C6H3FN2 |
Molecular Weight | 122.1 g/mol |
IUPAC Name | 5-fluoropyridine-3-carbonitrile |
Standard InChI | InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H |
Standard InChI Key | LQJWCPZRNHAVJD-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1F)C#N |
Canonical SMILES | C1=C(C=NC=C1F)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Fluoronicotinonitrile (C₆H₃FN₂) features a pyridine ring with a fluorine atom at position 5 and a nitrile (cyano) group at position 3. This arrangement creates a polar molecule with specific electronic distribution that influences its reactivity and applications. The structural formula can be represented as shown below:
Structural Element | Description |
---|---|
Base Structure | Pyridine ring |
Substituents | Fluorine at C-5 position, Nitrile at C-3 position |
IUPAC Name | 5-fluoropyridine-3-carbonitrile |
Chemical Formula | C₆H₃FN₂ |
Molecular Weight | 122.1 g/mol |
The compound is officially identified by CAS number 696-42-4 and is known by several synonyms including 3-Cyano-5-Fluoropyridine, 5-Fluoropyridine-3-Carbonitrile, 5-Fluoro-3-Pyridinecarbonitrile, and 3-Pyridinecarbonitrile, 5-Fluoro- .
Physical Properties
5-Fluoronicotinonitrile exhibits specific physical characteristics that are important for its handling, storage, and application in various chemical processes. These properties have been determined through standard analytical methods and are summarized in the following table:
Property | Value |
---|---|
Physical State | Not specified in literature |
Boiling Point | 182.2 °C at 760 mmHg |
Melting Point | Not available in literature |
Density | 1.514 g/cm³ |
Flash Point | 64 °C |
Solubility | Soluble in common organic solvents (specific data not available) |
Standard InchI | InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H |
InchI Key | LQJWCPZRNHAVJD-UHFFFAOYSA-N |
SMILES Notation | C1=C(C=NC=C1F)C#N |
The density and boiling point values indicate that the compound is relatively stable at room temperature but will volatilize at elevated temperatures, which is important for purification processes and chemical reactions involving this compound .
Chemical Properties
The chemical reactivity of 5-Fluoronicotinonitrile is primarily determined by the electronic effects of the fluorine and nitrile groups on the pyridine ring. The electronegative fluorine atom withdraws electron density from the ring, making it electron-deficient and susceptible to nucleophilic attack. The nitrile group serves as both an electron-withdrawing group and a site for potential chemical transformations.
Key chemical properties include:
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Susceptibility to nucleophilic aromatic substitution reactions
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Potential for reduction of the nitrile group to primary amines
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Ability to participate in transition metal-catalyzed cross-coupling reactions
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Acid-base behavior influenced by the electron-withdrawing groups
Synthesis Methods
Industrial Production
Applications
Pharmaceutical Intermediates
5-Fluoronicotinonitrile serves as a valuable building block in pharmaceutical synthesis. The presence of both a fluorine atom and a nitrile group makes it particularly useful for constructing more complex molecules with specific biological activities. Fluorinated heterocycles have gained prominence in medicinal chemistry due to the unique properties that fluorine imparts, including:
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Enhanced metabolic stability
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Altered lipophilicity
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Modified hydrogen bonding capabilities
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Increased binding affinity to target proteins
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H317-H319 (May cause an allergic skin reaction; Causes serious eye irritation) |
Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing) |
GHS Pictogram | Warning symbol |
Flash Point | 64 °C |
These classifications indicate moderate hazards associated with skin sensitization and eye irritation, requiring appropriate personal protective equipment during handling .
Comparative Analysis
Comparison with Related Fluorinated Pyridines
5-Fluoronicotinonitrile belongs to a family of fluorinated pyridine derivatives with varying substitution patterns. The following table compares key properties of 5-Fluoronicotinonitrile with related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
---|---|---|---|---|
5-Fluoronicotinonitrile | C₆H₃FN₂ | 122.1 | F at C-5, CN at C-3 | 696-42-4 |
2-Fluoropyridine-3-carbonitrile | C₆H₃FN₂ | 122.1 | F at C-2, CN at C-3 | 3939-13-7 |
2-Chloro-5-fluoronicotinonitrile | C₆H₂ClFN₂ | 156.54 | F at C-5, CN at C-3, Cl at C-2 | 791644-48-9 |
The position of the fluorine atom significantly affects the electronic distribution and reactivity of these compounds. In 5-Fluoronicotinonitrile, the fluorine at position 5 creates different electronic effects compared to 2-fluoropyridine-3-carbonitrile, where the fluorine is adjacent to the nitrogen in the pyridine ring .
Current Research and Future Perspectives
Research into fluorinated heterocycles like 5-Fluoronicotinonitrile continues to expand, driven by their utility in drug discovery and materials science. Current trends include:
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Development of more efficient and selective synthetic methods
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Exploration of novel transformations of the nitrile and fluorine functionalities
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Investigation of biological activities of derivatives and analogs
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Application in emerging technologies such as photovoltaics and organic electronics
The unique combination of fluorine and nitrile functionalities in 5-Fluoronicotinonitrile positions it as a valuable synthetic intermediate with significant potential for future applications across multiple disciplines. As research in fluorine chemistry advances, compounds like 5-Fluoronicotinonitrile will likely find expanded uses in targeted drug delivery systems, diagnostic imaging agents, and advanced materials.
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